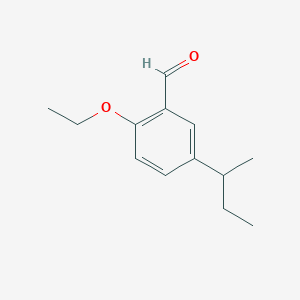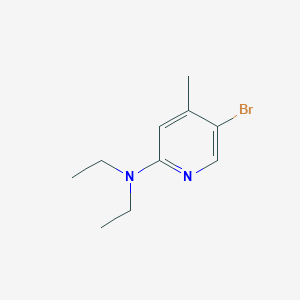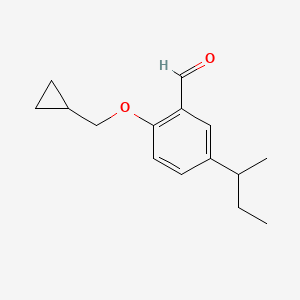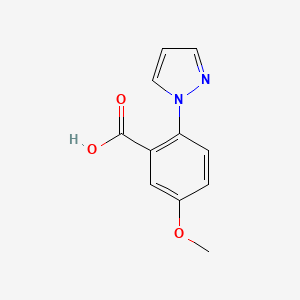
Methyl 2-(4-benzyl-3-oxo-2-piperazinyl)acetate
Descripción general
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Methyl 2-(4-benzyl-3-oxo-2-piperazinyl)acetate and similar compounds have been utilized in various chemical syntheses. For instance, the reaction of methyl acrylate with arenediazonium salts and KSCN in the presence of copper(II) acetate led to the formation of methyl 3-aryl-2-thiocyanatopropanoates, which reacted with monosubstituted piperazines to form related compounds (Obushak, Karpyak, Ostapiuk, & Matiychuk, 2007).
- These chemical reactions and syntheses are vital in exploring the chemical properties and potential applications of compounds related to Methyl 2-(4-benzyl-3-oxo-2-piperazinyl)acetate.
Antibacterial and Antimicrobial Properties
- Some derivatives of Methyl 2-(4-benzyl-3-oxo-2-piperazinyl)acetate have been shown to possess antimicrobial and antibacterial properties. For example, certain compounds demonstrated in vitro antibacterial activities against a variety of clinically important human pathogens, indicating their potential as therapeutic agents in combating bacterial infections (Zurenko et al., 1996).
Molecular and Structural Studies
- The molecular structures and solution conformations of related dipeptides and derivatives have been studied using NMR measurements and molecular mechanics calculations. These studies are crucial for understanding the conformational behavior and potential biological interactions of these compounds (Kojima et al., 2009).
Potential in Drug Development
- Methyl 2-(4-benzyl-3-oxo-2-piperazinyl)acetate related compounds have been explored in the synthesis of novel drugs with potential analgesic, anti-inflammatory, and antimicrobial activities. This indicates the compound's relevance in the development of new pharmaceuticals (Gökçe et al., 2005).
Impurity Profile Analysis in Drug Synthesis
- The impurity profile of a related compound was determined by liquid chromatography-mass spectrometry, highlighting the importance of these compounds in the quality control and safety evaluation in pharmaceutical manufacturing (Thomasberger, Engel, & Feige, 1999).
Direcciones Futuras
: Sigma-Aldrich: Methyl 2-(4-benzyl-3-oxo-2-piperazinyl)acetate : ChemSpider: Methyl [1-(cyclohexylcarbamoyl)-3-oxo-2-piperazinyl]acetate : Sigma-Aldrich: Benzyl 2-(3-oxo-2-piperazinyl)acetate : VWR: Methyl-2-(4-benzyl-3-oxo-2-piperazinyl)acetate : ChemicalBook: Methyl 2-(4-benzyl-3-oxo-2-piperazinyl)acetate
Propiedades
IUPAC Name |
methyl 2-(4-benzyl-3-oxopiperazin-2-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-19-13(17)9-12-14(18)16(8-7-15-12)10-11-5-3-2-4-6-11/h2-6,12,15H,7-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJBKZTCGIAFDAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1C(=O)N(CCN1)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![4-{2-[(2,4-Dichloro-1-naphthyl)oxy]-ethyl}piperidine hydrochloride](/img/structure/B1395141.png)







